Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester
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Overview
Description
Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester typically involves the esterification of 2,2-diphenylacetic acid with 2-morpholinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-diphenylacetic acid and 2-morpholinoethanol.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Hydrolysis: 2,2-diphenylacetic acid and 2-morpholinoethanol.
Oxidation: Products depend on the specific oxidizing agent used.
Substitution: Substituted aromatic compounds with functional groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The aromatic rings and morpholine moiety may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetic acid: The parent acid from which the ester is derived.
2-Morpholinoethanol: The alcohol component used in the esterification reaction.
Phenoxyacetic acid derivatives: Compounds with similar ester structures but different aromatic substituents.
Uniqueness
Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester is unique due to the combination of its aromatic and heterocyclic components, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
54505-24-7 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C20H23NO3/c22-20(24-16-13-21-11-14-23-15-12-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI Key |
ZPOROEBGHMWWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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